
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is a chemical compound with a complex structure. It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two tert-butyl groups attached to the butanedioic acid backbone, making it a diethyl ester derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. Industrial methods often focus on scalability and cost-effectiveness while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Scientific Research Applications
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active butanedioic acid, which can then participate in various biochemical reactions. The tert-butyl groups may influence the compound’s stability and reactivity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: Similar ester derivative with methyl groups instead of tert-butyl groups.
Butanedioic acid, diethyl ester: Lacks the tert-butyl groups, making it less sterically hindered.
Butanedioic acid, 2,3-dimethyl-, diethyl ester: Contains methyl groups at the 2,3-positions instead of tert-butyl groups.
Uniqueness
Butanedioic acid, 2,3-bis(1,1-dimethylethyl)-, diethyl ester is unique due to the presence of bulky tert-butyl groups, which can significantly influence its chemical properties and reactivity. These groups provide steric hindrance, affecting the compound’s interactions with other molecules and its overall stability.
Properties
CAS No. |
344316-90-1 |
|---|---|
Molecular Formula |
C16H30O4 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
diethyl 2,3-ditert-butylbutanedioate |
InChI |
InChI=1S/C16H30O4/c1-9-19-13(17)11(15(3,4)5)12(16(6,7)8)14(18)20-10-2/h11-12H,9-10H2,1-8H3 |
InChI Key |
ZUCVTIPWILNAMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



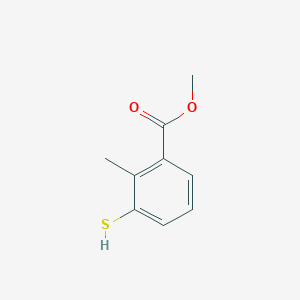
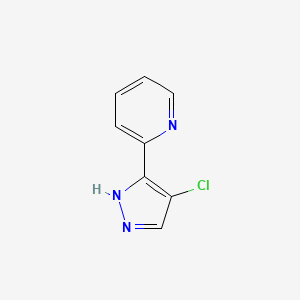
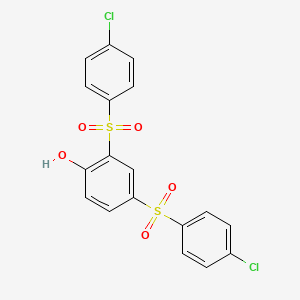
![Methyl 3-[(6-methoxypyridin-3-yl)amino]prop-2-enoate](/img/structure/B14255074.png)
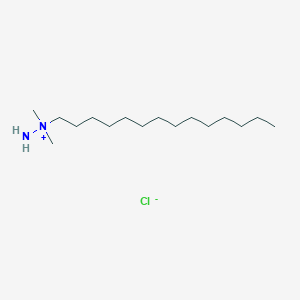
![8-Azatricyclo[6.2.0.0~2,4~]decane](/img/structure/B14255078.png)
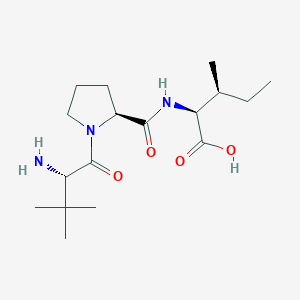
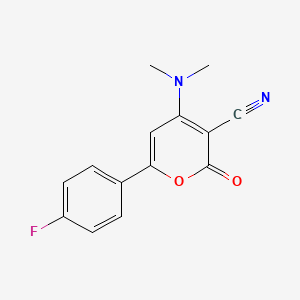
![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
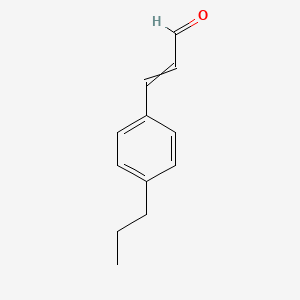
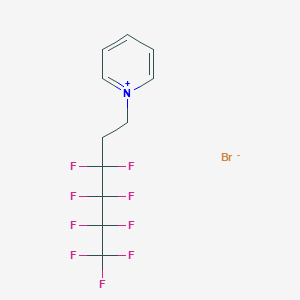
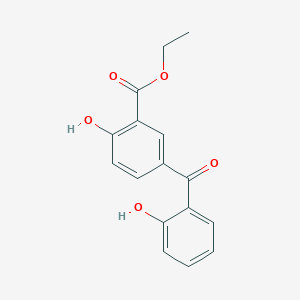
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
